molecular formula C14H19N3O B2809614 N-cyclohexyl-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415533-39-8

N-cyclohexyl-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2809614
CAS No.: 2415533-39-8
M. Wt: 245.326
InChI Key: NZAGRYAVSXYMNL-UHFFFAOYSA-N
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Description

N-cyclohexyl-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a nitrogen-containing heterocyclic compound. This compound is characterized by a cyclopenta[c]pyridazine core structure, which is fused with a cyclohexyl group and a carboxamide functional group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves cyclocondensation reactions. One common method involves the reaction of cyclopentanone derivatives with hydrazine derivatives under acidic or basic conditions. The cyclocondensation reaction can be catalyzed by sodium alkoxide solutions such as sodium ethoxide or sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carboxamides or thioamides.

Scientific Research Applications

N-cyclohexyl-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its specific combination of a cyclohexyl group and a carboxamide functional group on the cyclopenta[c]pyridazine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-cyclohexyl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(15-11-6-2-1-3-7-11)13-9-10-5-4-8-12(10)16-17-13/h9,11H,1-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGRYAVSXYMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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